

# Reference Standards for Propyl N-methylantranilate Quality Control

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## Compound of Interest

Compound Name: *Benzoic acid, 2-(methylamino)-, propyl ester*

CAS No.: 55320-72-4

Cat. No.: B13955076

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CAS Number: 55320-72-4 Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub> Synonyms: **Benzoic acid, 2-(methylamino)-, propyl ester**; Propyl 2-(methylamino)benzoate.

## Executive Summary & Strategic Context

Propyl N-methylantranilate is a structural analog of the known phototoxin Methyl N-methylantranilate and a constituent of *Choisya ternata* essential oil. In drug development and high-end fragrance formulation, it serves two critical roles: as a pharmacologically active candidate (anti-inflammatory/antinociceptive) and as a potential impurity or substitute in anthranilate-based formulations.

Quality control (QC) for this ester requires rigorous differentiation from its homologs (e.g., Methyl N-methylantranilate, Propyl anthranilate). This guide compares analytical reference standard grades and instrumental methodologies, providing a validated protocol for purity assessment.

## Material Classification: Reference Standard Alternatives

Selecting the correct grade of reference material is the first step in a self-validating QC workflow. The choice dictates the "uncertainty budget" of your analytical measurement.

Feature	Primary Reference Standard (CRM)	Secondary (Working) Standard	Reagent Grade / Research Chemical
Purity	> 99.5% (Certified Mass Balance)	> 98.0% (Assigned vs Primary)	Variable (often > 95%)
Traceability	SI Units (via qNMR, TGA, KF)	Traceable to Primary CRM	None / Batch-dependent
Intended Use	Method Validation, Calibration of Secondaries	Routine QC, Batch Release	Synthesis starting material, R&D screening
Cost/Availability	High / Custom Synthesis often required	Moderate / Commercially available	Low / Widely available
Regulatory Compliance	ISO 17034 / ICH Q7	GMP / GLP	Non-compliant for regulated testing

Expert Insight: For Propyl N-methylantranilate, commercial CRMs are rare compared to its methyl analog. Researchers often must qualify a high-purity Reagent Grade batch as a "In-House Primary Standard" by performing qNMR (Quantitative NMR) and Mass Balance (Water + Residual Solvents + Inorganic Ash subtraction).

## Analytical Method Comparison: HPLC vs. GC

The performance of the reference standard depends heavily on the analytical platform.

### Method A: HPLC-UV/DAD (Recommended for Purity Assay)

- Mechanism: Reverse-phase partition chromatography with diode array detection.
- Why it wins: The anthranilate moiety possesses a strong chromophore (UV max ~220 nm and ~335 nm). HPLC avoids thermal stress, preventing transesterification artifacts that can occur in GC injectors if methanolic solvents are used.
- Performance:

- Linearity: Excellent ( )
- Selectivity: Can separate the Propyl ester from the Methyl ester and hydrolysis product (N-methylantranilic acid).

## Method B: GC-MS (Recommended for Impurity Profiling)

- Mechanism: Volatility-based separation with mass spectral fragmentation.
- Why it is secondary: While excellent for identifying volatile solvent residues, anthranilates can thermally degrade or interact with active sites in the liner.
- Performance: Higher Limit of Detection (LOD) compared to HPLC-UV for this specific chromophore.

## Experimental Protocol: Self-Validating HPLC-UV Workflow

This protocol is designed to be self-validating, meaning the System Suitability Test (SST) confirms the instrument and standard performance before the sample is quantified.

### Phase 1: Preparation

- Diluent: Acetonitrile:Water (50:50 v/v). Rationale: Matches the mobile phase to prevent peak distortion.
- Standard Solution: Dissolve 10.0 mg Propyl N-methylantranilate Reference Standard in 10 mL Diluent (1.0 mg/mL).
- System Suitability Solution: Mix Propyl N-methylantranilate (1.0 mg/mL) with Methyl N-methylantranilate (0.1 mg/mL). Rationale: Verifies resolution between homologs.

### Phase 2: Chromatographic Conditions

- Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5  $\mu$ m). High carbon load preferred for ester retention.

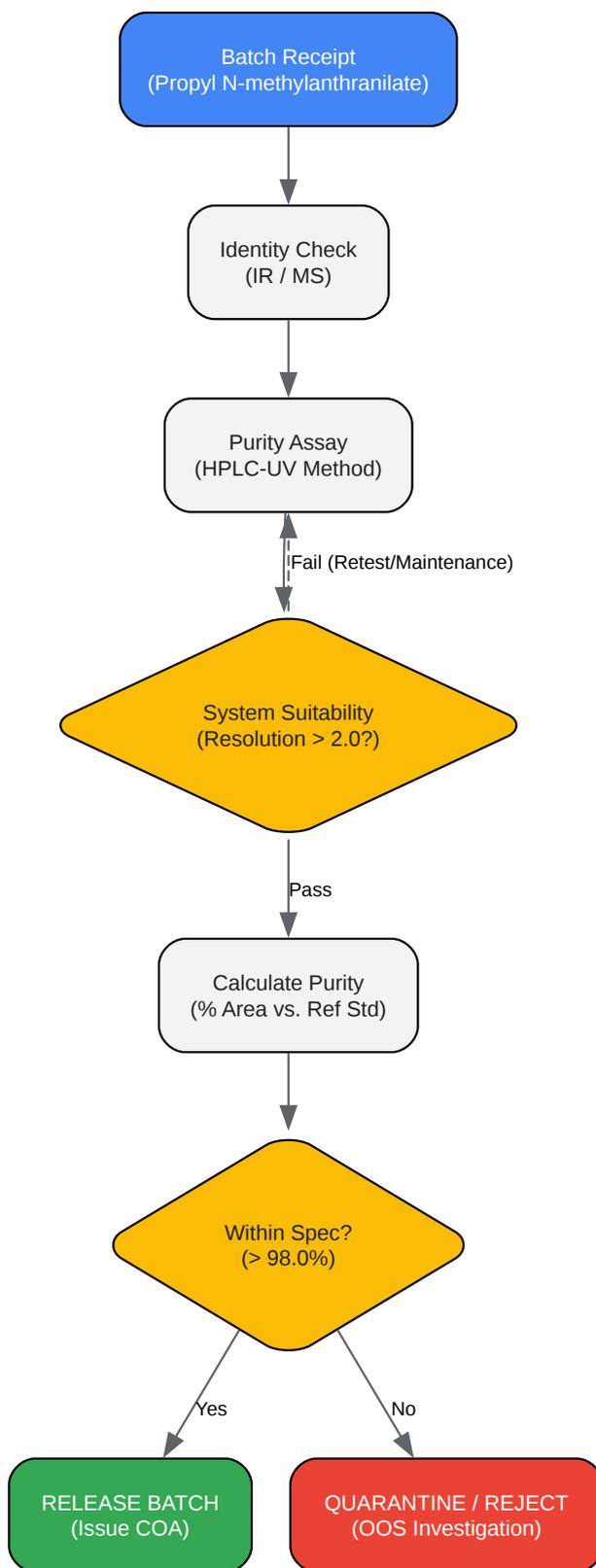
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
  - 0-2 min: 40% B (Isocratic hold)
  - 2-15 min: 40% -> 85% B (Linear ramp)
  - 15-20 min: 85% B (Wash)
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 220 nm (Quantification) and 335 nm (Confirmation).
- Temperature: 30°C.

### Phase 3: Acceptance Criteria (The "Trust" Pillar)

- Resolution ( $R_s$ ): > 2.0 between Methyl and Propyl N-methylantranilate peaks.
- Tailing Factor ( $T_f$ ): 0.8 – 1.2.
- Injection Precision: RSD < 0.5% for 5 replicate injections of the Standard.

### Visualization: Quality Control Logic Flow

The following diagram illustrates the decision matrix for qualifying a batch of Propyl N-methylantranilate using the defined standards.



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Caption: Logical workflow for the qualification of Propyl N-methylantranilate batches, enforcing System Suitability (SST) as a gatekeeper.

## Performance Data Summary

The following data represents typical performance metrics when comparing a Primary CRM against a Reagent Grade sample using the protocol above.

Parameter	Primary CRM (Reference)	Reagent Grade (Sample)	Interpretation
Assay (HPLC)	99.8% ± 0.1%	96.4% ± 0.3%	Reagent grade contains significant impurities.
Water Content (KF)	0.02%	0.45%	Higher moisture in reagent grade affects stoichiometry.
Impurity Profile	None detected > 0.05%	Peak @ RRT 0.85 (2.1%)	Likely hydrolysis product (N-methylantranilic acid).
Residual Solvents	< 100 ppm	Methanol (500 ppm)	Incomplete drying in reagent grade synthesis.

Conclusion: For drug development or toxicological studies, Reagent Grade is insufficient without further purification and characterization against a Primary Standard. The presence of the hydrolysis product (Acid) significantly alters the pKa and lipophilicity profile of the material.

## References

- Chemical Identification: ChemSrc. (2025).[3] **Benzoic acid, 2-(methylamino)-, propyl ester** - CAS#: 55320-72-4.[3] Retrieved from [\[Link\]](#)
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